ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethyl group, a methoxy group, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized using commercially available starting materials such as 1-(1-methylpiperidin-4-yl)piperazine.
Substitution Reactions:
Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and selectivity for certain targets . The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE: Similar structure but lacks the ethyl group on the benzenesulfonyl ring.
ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE: Similar structure but with different substituents on the piperazine ring.
Uniqueness
This compound is unique due to the specific combination of substituents on the piperazine ring and the benzenesulfonyl group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 4-(3-ethyl-4-methoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-13-12-14(6-7-15(13)22-3)24(20,21)18-10-8-17(9-11-18)16(19)23-5-2/h6-7,12H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXFSSPSCSRAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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